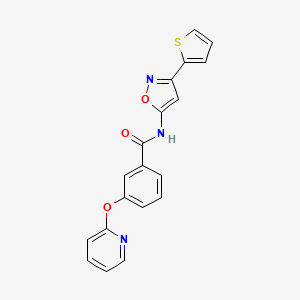

3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-pyridin-2-yloxy-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c23-19(21-18-12-15(22-25-18)16-7-4-10-26-16)13-5-3-6-14(11-13)24-17-8-1-2-9-20-17/h1-12H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFAYAFLXJEGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyridine and thiophene rings may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiophene vs. Aryl Substituents

The thiophene moiety at the 3-position of the isoxazole distinguishes this compound from analogs like N-[3-(4-bromophenyl)isoxazol-5-yl]benzamide (20m) (). Thiophene, a sulfur-containing heterocycle, introduces greater electron richness and smaller steric bulk compared to bromophenyl groups. In QSAR studies of chitin synthesis inhibitors (e.g., 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide ), bulky or electron-withdrawing substituents (e.g., bromine) enhance activity by improving hydrophobic interactions with target enzymes. However, thiophene’s π-electron density may favor binding to targets requiring aromatic stacking, as seen in antifungal agents like E1210 ().

Modifications on the Benzamide Core

Pyridinyloxy vs. Methoxy or Halogen Substituents

The pyridin-2-yloxy group at the benzamide’s 3-position contrasts with methoxy (e.g., 2,6-dimethoxybenzamide in ) or halogen substituents (e.g., 20n in ). For example, E1210 (), which contains a pyridinyloxy-benzyl group, inhibits fungal GPI-anchored protein biosynthesis via pyridine-mediated interactions.

Activity Trends

- Chitin Synthesis Inhibition : Methoxy groups in 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide correlate with high anti-chitin activity (log(1/IC50) = 1.2–2.5). The target compound’s pyridinyloxy group may reduce efficacy in this pathway due to decreased hydrophobicity.

- Antifungal Spectrum : Pyridine-containing derivatives like the target compound may exhibit broader antifungal activity compared to halogenated analogs (e.g., 20j–20n ), as seen in E1210 ’s efficacy against Candida and Aspergillus species.

Biological Activity

3-(Pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the isoxazole and thiophene moieties. The general procedure often involves coupling reactions between pyridine derivatives and thiophene-based isoxazoles, followed by purification through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential through various mechanisms:

- Inhibition of Lipoxygenase Enzymes : The compound has shown promising results in inhibiting lipoxygenase (LOX) enzymes, which are implicated in the progression of several cancers, including colorectal and pancreatic cancers. In vitro assays demonstrated that it effectively reduced cell viability in cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer) when compared to standard chemotherapeutics like doxorubicin .

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells. Mechanistic studies revealed that it activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins and caspase activation .

- Tyrosine Kinase Inhibition : Similar compounds have been reported to inhibit tyrosine kinase activity, a critical pathway in cancer cell signaling. This inhibition leads to reduced proliferation and increased apoptosis in tumor cells .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Study 1 : A series of pyridine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the pyridine ring significantly enhanced anticancer activity, with some derivatives exhibiting IC50 values lower than 10 µM .

- Study 2 : Research on thiophene-containing compounds demonstrated that structural variations influenced their potency against LOX enzymes. Compounds with methoxy groups showed enhanced enzyme inhibition, suggesting that electronic properties play a crucial role in biological activity .

Data Table

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Compound Name | Target Enzyme | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | LOX | PC3 | <10 | Apoptosis induction |

| Pyridine Derivative A | Tyrosine Kinase | HT29 | 8 | Tyrosine kinase inhibition |

| Thiophene Derivative B | LOX | SKNMC | 12 | Enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the isoxazole core. A common approach includes:

- Step 1 : Formation of the 3-(thiophen-2-yl)isoxazol-5-amine intermediate via cyclization of thiophene-2-carbonitrile and hydroxylamine .

- Step 2 : Coupling the isoxazole amine with 3-(pyridin-2-yloxy)benzoyl chloride under amide bond-forming conditions (e.g., using EDCI/HOBt or DCC as coupling agents).

- Optimization : Reaction yields (e.g., ~90% for analogous benzamide derivatives ) can be improved by controlling solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios of reagents. Catalytic methods, such as copper-mediated coupling (e.g., Sonogashira-type reactions ), may enhance efficiency.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : - and -NMR are essential for verifying the pyridinyloxy, thiophenyl, and benzamide moieties. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ ~10 ppm) .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., calculated for CHNOS: 376.08 g/mol).

- X-ray Crystallography : Resolves molecular conformation and packing; SHELX software is widely used for refinement .

Q. How can researchers assess the compound’s preliminary biological activity?

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., anthrax lethal factor ) using fluorogenic substrates.

- Cell-Based Assays : Evaluate cytotoxicity (e.g., IC) in cancer cell lines, noting structural similarities to PI3K inhibitors .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Advanced Research Questions

Q. How can structural modifications to the pyridinyloxy or thiophenyl groups alter bioactivity?

-

Substituent Effects :

Modification Impact Example Bromine at pyridine Enhances electrophilicity; may improve enzyme binding N-(3-(4-bromophenyl)isoxazol-5-yl)benzamide (90% yield) Methoxy at thiophene Increases solubility; alters metabolic stability Analogues in show varied kinase inhibition -

Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes before synthesizing derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : If inconsistent enzyme inhibition is reported:

- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature).

- Orthogonal Assays : Validate using alternative methods (e.g., Western blot for target phosphorylation).

- Meta-Analysis : Compare data from structurally related compounds (e.g., ’s benzamide derivatives) to identify trends.

Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies?

- Key Applications :

- Workflow :

Q. What advanced techniques optimize pharmacokinetic properties without compromising activity?

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SOH) to the pyridine ring while monitoring LogP via HPLC .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., thiophene oxidation) and block with fluorine .

- In Silico Modeling : Predict ADMET profiles using SwissADME or similar tools before synthesis.

Methodological Considerations

Q. How should researchers design experiments to validate target engagement in cellular models?

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe of the compound to pull down interacting proteins .

- CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines.

Q. What analytical workflows address impurities in scaled-up synthesis?

- HPLC-PDA/MS : Detect and quantify byproducts (e.g., dehalogenated or oxidized species).

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) to remove hydrophobic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.